Navarixin
Overview
Description
Navarixin is a small-molecule antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). It has been investigated for its potential therapeutic applications in various inflammatory diseases and cancers. This compound works by inhibiting the activity of CXCR2, which plays a crucial role in the recruitment and activation of neutrophils, a type of white blood cell involved in inflammation and immune responses .
Preparation Methods
The synthesis of Navarixin involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final productThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Navarixin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions of this compound can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Typical reagents for substitution include halogens and nucleophiles.
Cyclization: Cyclization reactions involve the formation of ring structures within the this compound molecule. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
Chemistry: Navarixin serves as a valuable tool for studying the role of CXCR2 in chemical signaling pathways and the development of new CXCR2 inhibitors.
Biology: In biological research, this compound is used to investigate the mechanisms of neutrophil recruitment and activation, as well as the role of CXCR2 in inflammatory diseases.
Medicine: this compound has shown promise in the treatment of chronic obstructive pulmonary disease, asthma, and various cancers, including prostate cancer, colorectal cancer, and non-small-cell lung cancer. .
Mechanism of Action
Navarixin exerts its effects by binding to the CXCR2 receptor, thereby blocking the interaction between CXCR2 and its ligands. This inhibition prevents the activation and recruitment of neutrophils to sites of inflammation, reducing the inflammatory response. The molecular targets of this compound include the CXCR2 receptor and its associated signaling pathways, which are involved in the regulation of immune cell migration and activation .
Comparison with Similar Compounds
Navarixin is part of a class of compounds known as CXCR2 antagonists. Similar compounds include:
Danirixin: Another CXCR2 antagonist with a different chemical structure.
Reparixin: A CXCR2 antagonist that also targets the CXCR1 receptor.
This compound is unique in its specific binding affinity and selectivity for the CXCR2 receptor, making it a valuable tool for studying the role of CXCR2 in disease and for developing targeted therapies .
Biological Activity
Navarixin, also known as MK-7123 or SCH-527123, is a small-molecule antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). Initially developed for non-oncology indications such as chronic obstructive pulmonary disease (COPD) and asthma, this compound has recently been explored for its potential anti-tumor effects in various cancers, particularly in combination with immune checkpoint inhibitors like pembrolizumab.
This compound functions by inhibiting CXCR2, a receptor implicated in tumor progression, immune evasion, and inflammation. By blocking this receptor, this compound aims to reduce the recruitment of myeloid-derived suppressor cells (MDSCs) and neutrophils to the tumor microenvironment, potentially enhancing the efficacy of other therapies such as PD-1 inhibitors.
Preclinical Findings
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Tumor Growth Inhibition :
- In preclinical models, this compound has demonstrated the ability to inhibit tumor growth in various cancers including:
- Castration-resistant prostate cancer (CRPC) : this compound reversed neuroendocrine lineage plasticity and enzalutamide resistance, suggesting it may enhance the effectiveness of existing therapies .
- Colorectal cancer (CRC) and melanoma : Studies showed significant tumor growth inhibition when this compound was administered .
- Triple-negative breast cancer and pancreatic ductal adenocarcinoma : this compound inhibited colony formation in vitro .
- In preclinical models, this compound has demonstrated the ability to inhibit tumor growth in various cancers including:
- Immunomodulatory Effects :
Phase II Study with Pembrolizumab
A notable clinical trial investigated the combination of this compound with pembrolizumab in patients with advanced solid tumors. Here are key findings from this study:
- Study Design :
- Efficacy Results :
- Safety Profile :
Summary Table of Clinical Findings
Parameter | This compound + Pembrolizumab | Notes |
---|---|---|
Total Patients | 105 | Enrolled across multiple sites |
Objective Response Rate (ORR) | CRPC: 5%, MSS CRC: 2.5%, NSCLC: 0% | Low efficacy observed |
Median Progression-Free Survival | 1.8–2.4 months | No evidence of dose-response relationship |
Treatment-Related Adverse Events | 67% | Included serious toxicities |
Discontinuation due to Adverse Events | 7% |
Case Study Insights
In a preclinical setting, this compound combined with Xtandi (enzalutamide) showed enhanced tumor shrinkage compared to either agent alone in models of CRPC. This suggests that CXCR2 antagonism may play a critical role in overcoming resistance mechanisms associated with neuroendocrine differentiation in prostate cancer .
Clinical Observations
Despite promising preclinical data, clinical trials have faced challenges demonstrating significant efficacy for this compound as a monotherapy or in combination therapies. Ongoing research is necessary to explore its full potential and optimize treatment strategies.
Properties
IUPAC Name |
2-hydroxy-N,N-dimethyl-3-[[2-[[(1R)-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-5-13(15-10-9-11(2)29-15)22-16-17(20(27)19(16)26)23-14-8-6-7-12(18(14)25)21(28)24(3)4/h6-10,13,22-23,25H,5H2,1-4H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIUEIPPLAFSDF-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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